molecular formula C10H13NO B15072103 (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol CAS No. 164347-51-7

(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol

Cat. No.: B15072103
CAS No.: 164347-51-7
M. Wt: 163.22 g/mol
InChI Key: XRSKXRSFBQMVOK-VHSXEESVSA-N
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Description

(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a methylamino group and a dihydroindenol moiety. Its stereochemistry is defined by the (1R,2S) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol typically involves the reductive amination of a suitable precursor. One common method is the reductive amination of ®-1-hydroxy-1-phenylpropan-2-one with methylamine. The reaction is catalyzed by supported platinum, which ensures high stereoselectivity .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The choice of catalyst and reaction conditions is critical to maintain the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and strong bases are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to neurotransmitter activity and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. It is known to facilitate the secretion of norepinephrine, a neurotransmitter involved in the “fight or flight” response. The compound’s effects are mediated through its binding to adrenergic receptors, leading to the activation of downstream signaling pathways .

Comparison with Similar Compounds

  • (1R,2S)-2-(Methylamino)-1-phenylpropyl acetate
  • (1R,2S)-2-(Methylamino)-1-phenylpropan-1-ol
  • (1R,2S)-2-(Methylamino)-1-phenylpropane-1-thiol hydrochloride

Comparison: Compared to these similar compounds, (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol is unique due to its dihydroindenol structure. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

164347-51-7

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C10H13NO/c1-11-10-8-5-3-2-4-7(8)6-9(10)12/h2-5,9-12H,6H2,1H3/t9-,10+/m0/s1

InChI Key

XRSKXRSFBQMVOK-VHSXEESVSA-N

Isomeric SMILES

CN[C@H]1[C@H](CC2=CC=CC=C12)O

Canonical SMILES

CNC1C(CC2=CC=CC=C12)O

Origin of Product

United States

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